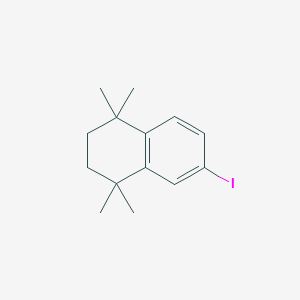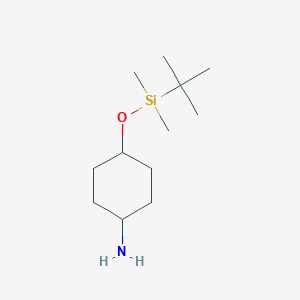![molecular formula C17H17N3O4S2 B2502993 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-24-7](/img/structure/B2502993.png)
2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various imidazole derivatives, including those with sulfonyl groups, has been a subject of research due to their potential applications in medicinal chemistry and materials science. For instance, a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles were synthesized and characterized using spectroscopic methods and density functional theory (DFT) calculations . Similarly, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylenediamine, showing strong antiprotozoal activity . Another study reported the synthesis of nitroimidazole-containing derivatives by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various benzoic acids, which were then tested for leishmanicidal activity .
Molecular Structure Analysis
The molecular structures of these synthesized compounds are crucial for understanding their properties and potential applications. The crystal structures of two 4-nitroimidazole derivatives were analyzed, revealing that they crystallize with two molecules in the asymmetric unit, with the nitro group's orientation relative to the imidazole plane being a significant feature . The title compounds in another study, containing a phenylsulfonyl group connected to a nitroimidazole or nitro-1,3-thiazole ring, showed different stabilizing interactions within their crystals .
Chemical Reactions Analysis
The reactivity of imidazole derivatives can lead to a variety of chemical transformations. For example, the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide afforded various sulfonamide analogs, which were then subjected to further chemical reactions, although they did not show significant biological activity . Another study described a new synthetic approach for 4-substituted-5-nitroimidazoles, involving a radical anion reaction to afford a nitroimidazole with a trisubstituted ethylenic double bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The nonlinear optical (NLO) properties of benzimidazole-based compounds were investigated using DFT, revealing promising results for certain derivatives as NLO materials . The antiprotozoal activity of benzimidazole derivatives was attributed to their strong activity against various protozoa, with some compounds outperforming the standard drug metronidazole . The leishmanicidal evaluation of sulfanyl- and sulfonyl-tethered functionalized benzoate derivatives featuring a nitroimidazole moiety showed that certain compounds had efficient antileishmanial activity .
Aplicaciones Científicas De Investigación
Anticholinesterase Intoxication Treatment
A study by Goff et al. (1991) explored quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole with various side chains, including nitro, sulfone, and amino substituents. These compounds showed significant activity in treating anticholinesterase intoxication, suggesting that derivatives of 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole could have similar therapeutic potential (Goff et al., 1991).
Leishmanicidal Activity
Rodriguez et al. (2020) synthesized a series of nitroimidazole‐containing derivatives, which were tested for in vitro activity against Leishmania. Their findings indicate that similar compounds, including the mentioned dihydroimidazole derivative, could be effective in treating Leishmanial infections (Rodriguez et al., 2020).
Potential Pesticidal Activity
Borys et al. (2012) reported the synthesis of tribromomethyl phenyl sulfone derivatives as potential pesticides. This suggests that 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole derivatives could also be explored for pesticidal applications (Borys et al., 2012).
Cardiotonic Drug Synthesis
The synthesis of similar compounds was explored by Lomov (2019) for the resynthesis of cardiotonic drugs like Sulmazole and Isomazole, indicating the potential use of the dihydroimidazole derivative in developing similar therapeutic agents (Lomov, 2019).
Antibacterial Properties
Bertolini et al. (1989) synthesized a sulfonamide compound showing good activity against various bacteria. This implies that derivatives of 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole may also possess antibacterial properties (Bertolini et al., 1989).
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-13-4-2-3-5-14(13)12-25-17-18-10-11-19(17)26(23,24)16-8-6-15(7-9-16)20(21)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXDUDCRQUUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)
![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)
![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)